molecular formula C4H7N5O B2948750 (4,6-Diamino-1,3,5-triazin-2-yl)methanol CAS No. 4803-02-5

(4,6-Diamino-1,3,5-triazin-2-yl)methanol

Cat. No.: B2948750
CAS No.: 4803-02-5
M. Wt: 141.134
InChI Key: IPJDRHUDNCTTKA-UHFFFAOYSA-N
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Description

(4,6-Diamino-1,3,5-triazin-2-yl)methanol is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with amino groups at positions 4 and 6, and a hydroxymethyl group at position 2. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)methanol typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with ammonia to form 2,4,6-triamino-1,3,5-triazine. This intermediate is then subjected to a reduction reaction to introduce the hydroxymethyl group at position 2. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(4,6-Diamino-1,3,5-triazin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,6-Diamino-1,3,5-triazin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-hydroxy-1,3,5-triazine
  • 2,4,6-Triamino-1,3,5-triazine
  • 2,4-Diamino-6-methyl-1,3,5-triazine

Uniqueness

(4,6-Diamino-1,3,5-triazin-2-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(4,6-diamino-1,3,5-triazin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-3-7-2(1-10)8-4(6)9-3/h10H,1H2,(H4,5,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJDRHUDNCTTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NC(=N1)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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